5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Description

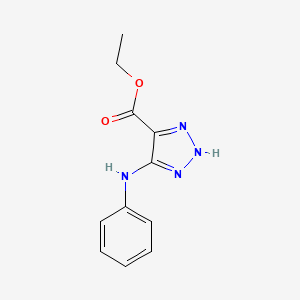

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a triazole derivative characterized by a phenylamino substituent at position 5 of the triazole ring and an ethyl ester group at position 2. This compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-anilino-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(14-15-13-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCSAVBJPLAVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507312 | |

| Record name | Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62469-98-1 | |

| Record name | Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Functionalization at the Ester Group

The ethyl ester moiety undergoes hydrolysis and subsequent derivatization:

-

Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to the carboxylic acid.

-

Acyl chloride formation : Reaction with SOCl₂ yields the acyl chloride, enabling peptide coupling (e.g., with (S)-alanine methyl ester) .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 4 hours | 5-(Phenylamino)-1H-triazole-4-carboxylic acid |

| Acyl chloride synthesis | SOCl₂, DMF (cat.), 60°C, 2h | Triazole-4-carbonyl chloride |

Reactivity at the 5-Phenylamino Position

The aniline-type NH group exhibits limited nucleophilicity but participates in:

-

Acylation : Reacts with acetic anhydride or benzoyl chloride to form N-acylated derivatives (e.g., compounds 34 and 35 in ).

-

Boc protection/deprotection : The amino group is protected using Boc anhydride and deprotected with TFA for further functionalization .

| Reaction | Reagents | Yield |

|---|---|---|

| Acetylation | Ac₂O, DMAP, DMF | 58% |

| Boc protection | Boc₂O, DIPEA, CH₂Cl₂ | 88% |

Dimroth Rearrangement

Under thermal or basic conditions, the compound undergoes a Dimroth rearrangement (ring-opening and re-closing), converting the 5-phenylamino group to a benzylamino substituent . This rearrangement is solvent- and substituent-dependent.

| Rearrangement Conditions | Product | Yield |

|---|---|---|

| Refluxing ethanol, 6 hours | 5-Benzylamino-1-phenyl-1H-triazole-4-carboxylate | 33% |

Key Research Findings

Scientific Research Applications

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- For instance, the trifluoromethyl group in C₁₂H₉ClF₃N₃O₂ enhances lipophilicity, favoring blood-brain barrier penetration .

- Synthetic Accessibility : The target compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step bromination/cyclization routes, similar to methods in . In contrast, chloro or methyl derivatives are synthesized via simpler one-pot reactions .

Antitumor Activity

- The target compound’s phenylamino group mimics natural enzyme substrates, enabling competitive inhibition. Analogues like ethyl 5-(trifluoromethyl)-1-(4-chlorophenyl)-1H-triazole-4-carboxylate show selective inhibition of c-Met kinase (IC₅₀ = 3.1 nM) .

- Ethyl 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylate derivatives inhibit melanoma (LOX IMVI) and colon cancer cells, highlighting the importance of heterocyclic substituents .

Antimicrobial Potential

- gambiense .

Biological Activity

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a notable compound in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is recognized for its stability and versatility in biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiviral, and other pharmacological properties.

Chemical Structure and Properties

The structure of this compound consists of a triazole ring attached to a phenylamino group and an ethyl ester functional group. This configuration contributes to its biological activity by enhancing solubility and bioavailability.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, this compound has shown effectiveness against various bacterial strains. In one study, derivatives of triazole exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against |

|---|---|

| This compound | Staphylococcus aureus, E. coli |

| Other Triazole Derivatives | Enterobacter aerogenes, Bacillus cereus |

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results. Research indicates that compounds within this class can inhibit viral replication in cell cultures. Specifically, derivatives have shown activity against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Anticancer Properties

Triazole compounds have been explored for their anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in several research articles .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or viral replication.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that contribute to their therapeutic effects.

Study on Antimicrobial Efficacy

A study conducted by Salem et al. evaluated various triazole derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that this compound had superior activity compared to other tested compounds .

Research on Antiviral Properties

In another investigation focused on antiviral activity against HSV-1, compounds similar to this compound were found to significantly reduce viral titers in infected cell cultures .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester?

Answer:

The compound is synthesized via two primary routes:

- Dimroth rearrangement : Reacting aryl azides with β-ketoesters under basic conditions (e.g., sodium methoxide in methanol) at reflux temperatures .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Employing azidoacetamides and ethyl propiolate with CuI/triethylamine catalysis .

Key optimization parameters include reaction time (30–60 min for Dimroth), solvent choice (DMSO or methanol), and catalyst loading (1–5 mol% for CuAAC). Purification often involves recrystallization from ethanol or dichloromethane/water partitioning .

Basic: How is the structural characterization of this compound performed?

Answer:

- X-ray crystallography : Resolves solid-state conformation and supramolecular interactions (e.g., Hirshfeld surface analysis) .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., phenylamino proton signals at δ 7.2–7.4 ppm, triazole ring carbons at δ 140–160 ppm) .

- LCMS/HRMS : Validates molecular weight (e.g., ESI+ m/z ~280–350 range) .

Basic: What preliminary biological activities have been reported?

Answer:

Screening against the NCI-H522 lung cancer cell line showed moderate antiproliferative activity (growth inhibition ~68–75%) . Activity is sensitive to substituent effects:

- Position 5 modifications : Bulky groups (e.g., trifluoromethyl) reduce activity, while smaller groups (e.g., methyl) retain efficacy .

- Ester vs. acid derivatives : Ethyl esters generally show higher cell permeability than carboxylic acids .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

- Catalyst screening : Replace CuI with [TMDPH2][SO4] ionic liquids for faster cycloadditions .

- Solvent effects : Use DMF or THF for Dimroth reactions to enhance solubility of azide intermediates .

- Temperature control : Reflux at 80–100°C minimizes side products (e.g., triazole decomposition) .

Advanced: How to resolve contradictions in structure-activity relationships (SAR) for position 5 substituents?

Answer:

Contradictory SAR data (e.g., activity loss with bulky groups vs. retained activity in some analogs) arise from:

- Cell-line specificity : NCI-H522 vs. A498 kidney cells show divergent sensitivity .

- Conformational flexibility : Substituents may alter triazole ring planarity, affecting target binding .

Mitigation : Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements across cell lines .

Advanced: How does conformational analysis inform drug design?

Answer:

- Solid-state vs. solution : X-ray structures (planar triazole) differ from NMR-detected twisted conformers in solution, impacting biological interactions .

- DFT calculations : Use ωB97x-D/6-31G(d,p)-PCM models to predict dominant conformers in physiological conditions .

Advanced: How to address data discrepancies in biological assays?

Answer:

Variability in growth inhibition (GP values ±10%) may stem from:

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake .

- Metabolic stability : Ethyl ester hydrolysis rates differ across cell lines, affecting active metabolite levels .

Validation : Use LC-MS to quantify intracellular compound concentrations and correlate with activity .

Advanced: What computational tools model triazole-protein interactions?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding to targets like c-Met kinase .

- MD simulations : GROMACS for assessing triazole flexibility in binding pockets over 100-ns trajectories .

Advanced: How to design analogs with improved potency?

Answer:

- Bioisosteric replacement : Substitute phenylamino with thiazol-2-yl for enhanced NCI-H522 inhibition (GP ≤62%) .

- Hybrid scaffolds : Link to pyridin-3-yl or norbornane fragments to target kidney cancer lines (e.g., A498) .

Advanced: What advanced NMR techniques resolve solution-state dynamics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.